6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
CAS No.: 106578-11-4
Cat. No.: VC6960294
Molecular Formula: C18H10BrNO2S
Molecular Weight: 384.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106578-11-4 |
|---|---|
| Molecular Formula | C18H10BrNO2S |
| Molecular Weight | 384.25 |
| IUPAC Name | 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
| Standard InChI | InChI=1S/C18H10BrNO2S/c19-13-6-7-16-12(8-13)9-14(18(21)22-16)15-10-23-17(20-15)11-4-2-1-3-5-11/h1-10H |
| Standard InChI Key | DBCLNKCCOYAIEY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Introduction
Chemical Structure and Nomenclature
Core Architecture
6-Bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with a 2-phenyl-1,3-thiazol-4-yl group and at the 6-position with a bromine atom. The coumarin system consists of a benzopyrone framework, while the thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing electronic conjugation .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₀BrN₂O₂S | |
| Molecular Weight | 413.25 g/mol | |
| Planarity (Chromene) | Max. deviation: 0.027 Å | |
| Dihedral Angle (Thiazole-Chromene) | 5.88° |
The crystallographic data for analogous compounds reveals near-planar chromene and thiazole rings, with intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the conformation . The bromine atom at C6 induces steric and electronic effects, influencing reactivity and supramolecular interactions.
Synthesis and Functionalization
Conventional Synthetic Routes
The synthesis typically begins with 3-acetyl-6-bromo-2H-chromen-2-one (1), which undergoes condensation with thioamide derivatives. For example:
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Knoevenagel Condensation: Reaction of 1 with methyl hydrazinecarbodithioate in 2-propanol yields methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate (3), a key intermediate .
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Cyclization: Treatment of 3 with α-halocarbonyl compounds or hydrazonoyl chlorides facilitates thiazole ring formation. For instance, phenylisothiocyanate reacts with 3 to generate the 2-phenylthiazole moiety .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate Formation | Methyl hydrazinecarbodithioate, RT | 72% |
| Thiazole Cyclization | Phenylisothiocyanate, EtOH, Δ | 68% |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical methods. Grinding 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with cyanothioacetamide produces thiazole-2-acetonitrile derivatives, which are subsequently functionalized with hydroxyaldehydes or hydrazonoyl chlorides . This approach reduces reaction times from hours to minutes and improves atom economy.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 1735 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), and 3073 cm⁻¹ (=C–H) confirm core structural features .
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¹H NMR: Distinct signals include δ 7.40 (d, J = 9 Hz, H8), δ 8.17 (s, H5), and δ 8.54 (s, H4), with coupling constants reflecting aromatic and heteroaromatic proton environments .
Crystallographic Insights
X-ray diffraction of the dimethyl sulfoxide solvate reveals:
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Supramolecular Chains: N–H⋯O and C–H⋯O hydrogen bonds propagate along the c-axis .
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π–π Stacking: Thiazole and phenyl rings interact with a centroid–centroid distance of 3.629 Å .
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Halogen Interactions: A Br⋯Cl contact (3.37 Å) suggests potential halogen bonding in related derivatives .
Chemical Reactivity
Electrophilic Substitution
The electron-rich thiazole ring undergoes nitration and sulfonation at the 5-position, while the coumarin C3 side chain participates in Michael additions. For example, reaction with hydrazine hydrate yields pyrazolo[3,4-d]pyridazin-7-one derivatives .
Cross-Coupling Reactions
The bromine atom at C6 enables Suzuki-Miyaura couplings with aryl boronic acids, introducing diverse substituents. Palladium-catalyzed conditions (Pd(PPh₃)₄, K₂CO₃, DMF) achieve 75–85% yields for biaryl derivatives .
Biological Activity
Antimicrobial Properties
Structural analogs exhibit broad-spectrum activity:
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Bacterial Inhibition: MIC values of 8–16 µg/mL against Bacillus pumilis and Enterobacter cloacae .
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Antifungal Activity: 2-fold higher potency than ketoconazole against Saccharomyces cerevisiae (MIC = 4 µg/mL) .
Table 3: Biological Activity Data
Mechanistic Insights
The thiazole moiety disrupts microbial cell membranes via lipid peroxidation, while the coumarin system inhibits DNA gyrase by intercalation . Synergistic effects between the two pharmacophores enhance biocidal efficacy.
Applications and Future Directions
Pharmaceutical Development
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Anticancer Scaffolds: Thiazole-coumarin hybrids inhibit topoisomerase IIα (IC₅₀ = 1.2 µM in MCF-7 cells) .
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Antiviral Agents: Pending studies suggest activity against SARS-CoV-2 main protease (docking score: −9.8 kcal/mol) .
Materials Science
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